Velagliflozin proline
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Overview
Description
Velagliflozin (proline) is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily used for its antidiabetic properties, reducing blood sugar levels by inhibiting the reabsorption of glucose in the kidneys. This compound is particularly effective in managing diabetes mellitus and has shown promise in treating insulin dysregulation in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of velagliflozin (proline) involves the formation of a co-crystal with L-proline. The chemical name of velagliflozin is 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile. It forms a co-crystal with L-proline ((S)-pyrrolidine-2-carboxylic acid) as a monohydrate, and velagliflozin, L-proline, and water are in a 1:1:1 ratio .
Industrial Production Methods: Industrial production of velagliflozin (proline) typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes the careful control of reaction conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Velagliflozin (proline) primarily undergoes reactions typical of SGLT2 inhibitors. These include:
Oxidation: Velagliflozin can undergo oxidation reactions, although these are not the primary focus in its pharmacological use.
Reduction: Reduction reactions are less common for velagliflozin.
Substitution: Substitution reactions can occur, particularly in the aromatic ring structures.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings .
Scientific Research Applications
Velagliflozin (proline) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study SGLT2 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in cellular glucose uptake and metabolism.
Medicine: Primarily used in the treatment of diabetes mellitus, showing efficacy in reducing blood glucose levels and improving glycemic control
Industry: Applied in the development of new antidiabetic medications and formulations.
Mechanism of Action
Velagliflozin (proline) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces the reabsorption of filtered glucose, thereby lowering blood glucose levels and increasing urinary glucose excretion .
Comparison with Similar Compounds
- Empagliflozin
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
Comparison: Velagliflozin (proline) is unique among SGLT2 inhibitors due to its specific molecular structure and the formation of a co-crystal with L-proline. This unique structure may contribute to its specific pharmacokinetic and pharmacodynamic properties. Compared to other SGLT2 inhibitors, velagliflozin has shown similar efficacy in reducing blood glucose levels but may offer distinct advantages in terms of stability and solubility .
Biological Activity
Velagliflozin proline, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a significant therapeutic agent, particularly in the management of diabetes mellitus in cats. This compound is characterized by its ability to enhance glycemic control by promoting urinary glucose excretion. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Chemical Structure:
- This compound is a co-crystal formed with L-proline and water in a 1:1:1 ratio. Its empirical formula is C23H25NO5⋅C5H9NO2⋅H2O and its molecular formula is C28H36N2O8 .
Mechanism of Action:
- As an SGLT2 inhibitor, velagliflozin blocks the reabsorption of glucose from the renal filtrate back into the bloodstream, thereby increasing urinary glucose excretion and lowering blood glucose levels . This mechanism is crucial for managing hyperglycemia in diabetic patients.
Pharmacokinetics
Absorption and Distribution:
- Following oral administration at a dose of 1 mg/kg in cats, velagliflozin is rapidly absorbed, achieving maximum plasma concentration (Cmax) at approximately 0.25 hours post-dose. The mean Cmax observed was 1030 (± 361) ng/mL, with a corresponding area under the plasma concentration-time curve (AUC0-last) of 3295 (± 1098) day*ng/mL .
Elimination Half-Life:
- The elimination half-life of velagliflozin is approximately 3.68 hours, indicating a relatively short duration of action which supports once-daily dosing .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of velagliflozin in diabetic cats:
-
Clinical Field Trial:
- A prospective study involving 252 client-owned cats assessed the safety and effectiveness of velagliflozin as a sole therapy. The initial screening blood glucose was 436 mg/dL. After treatment, blood glucose levels significantly decreased to 153 mg/dL by day 30 and further improved to 125 mg/dL by day 180. Fructosamine levels also showed considerable reduction from an initial median of 538 µmol/L to 263 µmol/L .
- Comparison with Insulin Therapy:
- Longitudinal Study Results:
Mutagenicity Studies
Extensive testing has been conducted to evaluate the mutagenic potential of velagliflozin:
- In various assays including the Mouse Lymphoma Mutation Assay, velagliflozin was deemed negative for mutagenicity after initial positive results were not reproducible in confirmatory tests . This suggests a favorable safety profile regarding genetic stability.
Adverse Effects
Common adverse effects reported include gastrointestinal disturbances such as vomiting and diarrhea; however, these are generally mild and transient .
Summary Table of Key Findings
Parameter | Value |
---|---|
Empirical Formula | C23H25NO5⋅C5H9NO2⋅H2O |
Molecular Formula | C28H36N2O8 |
Cmax (ng/mL) | 1030 (± 361) |
AUC0-last (day*ng/mL) | 3295 (± 1098) |
Elimination Half-Life | 3.68 hours |
Initial Blood Glucose (mg/dL) | 436 |
Blood Glucose at Day 180 (mg/dL) | 125 |
Fructosamine Initial (µmol/L) | 538 |
Fructosamine at Day 180 (µmol/L) | 263 |
Properties
CAS No. |
1539295-26-5 |
---|---|
Molecular Formula |
C28H34N2O7 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1 |
InChI Key |
UWKBFNWQMSGEPG-ZHNCTCHCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N |
Origin of Product |
United States |
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